1-{4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2-methylpropan-1-one
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Overview
Description
1-{4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2-methylpropan-1-one is a complex organic compound that features a cyclopropyl group, a methoxypyrimidine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2-methylpropan-1-one typically involves multiple steps:
Formation of the Methoxypyrimidine Moiety: This step involves the reaction of appropriate starting materials to form the 6-methoxypyrimidine ring.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a cyclopropanation reaction.
Piperidine Ring Formation: The piperidine ring is synthesized and then functionalized to introduce the amino group.
Final Coupling: The methoxypyrimidine moiety is coupled with the piperidine derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2-methylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound is investigated for its interactions with various biological targets.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Chemistry: The compound may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-{4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2-methylpropan-1-one involves its interaction with specific molecular targets. The methoxypyrimidine moiety may interact with nucleic acids or proteins, while the piperidine ring can modulate receptor activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]sulfonylbenzonitrile
- (4-cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid
Uniqueness
1-{4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2-methylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H26N4O2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-[4-[cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C17H26N4O2/c1-12(2)17(22)20-8-6-14(7-9-20)21(13-4-5-13)15-10-16(23-3)19-11-18-15/h10-14H,4-9H2,1-3H3 |
InChI Key |
KLXRKJXARCRLGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)N(C2CC2)C3=CC(=NC=N3)OC |
Origin of Product |
United States |
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